molecular formula C7H7IO B148288 4-Iodo-3-methylphenol CAS No. 133921-27-4

4-Iodo-3-methylphenol

Cat. No. B148288
Key on ui cas rn: 133921-27-4
M. Wt: 234.03 g/mol
InChI Key: IYKHMSCHNOEGSE-UHFFFAOYSA-N
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Patent
US06562823B1

Procedure details

To a solution of 4-amino-meta-cresol (20.59 g, 167 mmol) in 90 mL of tetrahydrofuran and 280 mL of 3M HCl solution at 0° C. was added a solution of NaNO2 (12.73 g, 184 mmol) in 40 mL of water dropwise over 5 minutes. After 25 minutes, a solution of potassium iodide (112.5 g, 678 mmol) in 85 mL of water was added, and stirring was continued for 15 minutes. The solution was poured into EtOAc and the organic layer was washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The resulting product was purified by silica gel chromatography (0-50% EtOAc/hexane) to provide the desired product as a dark crystalline solid.
Quantity
20.59 g
Type
reactant
Reaction Step One
Name
Quantity
12.73 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([CH3:9])=[CH:4][C:5]([OH:8])=[CH:6][CH:7]=1.N([O-])=O.[Na+].[I-:14].[K+].CCOC(C)=O>O1CCCC1.Cl.O>[I:14][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH3:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20.59 g
Type
reactant
Smiles
NC=1C(=CC(=CC1)O)C
Name
Quantity
12.73 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
280 mL
Type
solvent
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
112.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for 15 minutes
Duration
15 min
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting product was purified by silica gel chromatography (0-50% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
IC1=C(C=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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